p-(Phenylazo)benzyl chloroformate

Description

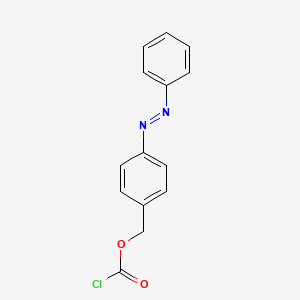

The convergence of distinct chemical functionalities into single molecular architectures often yields materials with novel and enhanced properties. The compound p-(Phenylazo)benzyl chloroformate represents such a hybrid, integrating the photoresponsive nature of azobenzene (B91143) with the versatile reactivity of benzyl (B1604629) chloroformate. This article explores the foundational chemistries of its constituent parts and elucidates the scientific rationale and potential impact of studying this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyldiazenylphenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-14(18)19-10-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPAKMOTHPSGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200346 | |

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55592-99-9 | |

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Phenylazo)benzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055592999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylazo)benzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Phenylazo Benzyl Chloroformate and Analogues

Precursor Synthesis Strategies

The primary precursor for p-(phenylazo)benzyl chloroformate is 4-(phenylazo)benzyl alcohol. The synthesis of this alcohol and its derivatives is explored in the following subsections.

Synthesis of 4-(Phenylazo)benzyl Alcohol

The synthesis of 4-(phenylazo)benzyl alcohol typically involves the creation of the azobenzene (B91143) core structure followed by modifications to establish the benzyl (B1604629) alcohol functionality.

A fundamental method for forming the N=N double bond of the azobenzene moiety is through a diazo coupling reaction. This electrophilic aromatic substitution reaction involves the reaction of a diazonium salt with an activated aromatic ring. doubtnut.comslideshare.net In the context of synthesizing 4-(phenylazo)benzyl alcohol, this can be achieved by the diazotization of an aromatic amine, such as aniline (B41778), followed by coupling with a suitable phenol (B47542) derivative.

The general mechanism involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. slideshare.netorganic-chemistry.org This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling partner, such as phenol, to form the azo compound. doubtnut.comyoutube.com The coupling reaction with phenol typically occurs at the para position due to steric hindrance at the ortho positions. researchgate.net

For the specific synthesis of 4-hydroxyazobenzene, a related precursor, aniline is dissolved in concentrated hydrochloric acid and water, and then diazotized with sodium nitrite. researchgate.net The resulting diazonium salt is then coupled with phenol. researchgate.net A similar strategy can be envisioned for 4-(phenylazo)benzyl alcohol, where the coupling partner would be benzyl alcohol.

Table 1: Key Aspects of Diazo Coupling Reactions

| Step | Description | Reagents | Key Considerations |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Primary aromatic amine, Sodium nitrite (NaNO₂), Strong acid (e.g., HCl) | Reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. doubtnut.com |

| Coupling | Reaction of the diazonium salt with an activated aromatic compound (coupling partner). | Diazonium salt, Activated aromatic compound (e.g., phenol, aniline) | The position of coupling is directed by the activating group on the coupling partner. The reaction is often performed in a slightly alkaline or acidic medium, depending on the coupling partner. researchgate.net |

The benzyl alcohol functional group can be introduced or modified through various reductive and oxidative methods.

Reductive Pathways: A common strategy involves the reduction of a corresponding carboxylic acid or aldehyde. For instance, 4-aminobenzyl alcohol can be synthesized from 4-nitrobenzyl alcohol via reduction. google.comguidechem.com One documented method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst. google.comyoutube.com In a typical procedure, 4-nitrobenzyl alcohol is dissolved in an alcohol solvent like isopropanol (B130326) or methanol, and after the addition of Raney nickel, hydrazine hydrate is added dropwise at an elevated temperature. google.com The reaction proceeds to give 4-aminobenzyl alcohol in high yield. google.com Another approach for the reduction of a nitro group to an amine is the use of sodium borohydride (B1222165) (NaBH₄) with charcoal in a water-tetrahydrofuran solvent system. researchgate.net

Oxidative Pathways: The synthesis of benzyl alcohols can also be achieved through the selective oxidation of a methyl group on an aromatic ring. While the over-oxidation to the corresponding aldehyde or carboxylic acid can be a challenge, methods for the selective mono-oxidation of alkylated benzenes have been developed. acs.org One such method employs bis(methanesulfonyl) peroxide as an oxidant, which allows for the synthesis of benzylic alcohols with good functional group tolerance. acs.orgorganic-chemistry.org Another approach involves the use of metallic nitrates, such as ferric nitrate, which can oxidize benzyl alcohol to benzaldehyde (B42025) with high conversion and selectivity. frontiersin.org While this is the reverse of the desired transformation, understanding these oxidative processes is crucial for controlling the synthesis and avoiding unwanted byproducts. Industrial-scale oxidation of benzyl alcohol often uses stoichiometric oxidants like dichromate or permanganate, though greener alternatives using molecular oxygen are being explored. acs.org

Table 2: Comparison of Reductive Methods for 4-Aminobenzyl Alcohol Synthesis from 4-Nitrobenzyl Alcohol

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrazine hydrate, Raney nickel | Isopropanol | 85 | 91.1 | google.com |

| Hydrazine hydrate, Raney nickel | Methanol | 70 | 93.5 | google.com |

| NaBH₄, Charcoal | H₂O-THF | 50-60 | - | researchgate.net |

The synthesis can also commence from a functionalized aromatic precursor that is later modified to introduce the benzyl alcohol group. For example, p-aminobenzoic acid can serve as a starting material. researchgate.net The carboxylic acid can be reduced to an alcohol, although this often requires initial protection of the amine group and esterification of the acid. researchgate.net

Other Relevant Hydroxyazobenzene Derivatives for Chloroformate Analogues

The synthetic principles described above can be extended to produce a variety of hydroxyazobenzene derivatives, which can then be converted into analogous chloroformates. By varying the starting aniline and the phenolic coupling partner in the diazo coupling reaction, a wide range of substituted hydroxyazobenzenes can be prepared. For instance, the synthesis of 4-hydroxyazobenzene itself is well-documented. doubtnut.comresearchgate.net

Furthermore, various substituted benzyl alcohols can serve as precursors to analogous chloroformates. Examples of commercially available or synthetically accessible substituted benzyl alcohols that could be functionalized to form an azo linkage and then a chloroformate include:

4-Isopropylbenzyl alcohol nih.gov

4-Methoxybenzyl alcohol nih.gov

4-Phenyl-benzyl alcohol acints.com

Chloroformate Formation from Benzyl Alcohol Precursors

The final step in the synthesis of this compound is the conversion of the hydroxyl group of 4-(phenylazo)benzyl alcohol into a chloroformate group. This is typically achieved through reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent.

The reaction of an alcohol with phosgene, diphosgene, or triphosgene (B27547) is a standard method for producing chloroformates. googleapis.com The use of phosgene itself is hazardous, leading to the preference for safer alternatives like diphosgene or triphosgene in many applications. google.comepo.org

When using triphosgene, the reaction is often carried out in an inert solvent such as toluene (B28343) in the presence of a base like sodium carbonate or an amine base like pyridine (B92270). google.comnih.gov For example, the synthesis of benzyl chloroformate from benzyl alcohol using triphosgene has been reported with high selectivity. google.com The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the reactivity. google.com The mechanism when using triphosgene and pyridine involves the initial formation of the chloroformate, which is then activated by pyridine to facilitate further reactions if desired, though for the synthesis of the chloroformate itself, careful control of stoichiometry is required. nih.gov The use of a flow reactor has also been explored for the synthesis of chloroformates from alcohols and triphosgene, offering a potentially safer and more controlled reaction environment. google.com

Table 3: Reagents for Chloroformate Synthesis from Alcohols

| Reagent | Advantages | Disadvantages | Typical Conditions |

| **Phosgene (COCl₂) ** | High reactivity, well-established | Extremely toxic gas | Reaction with alcohol, often at reduced pressure and low temperature. googleapis.com |

| Diphosgene | Liquid, easier to handle than phosgene | Toxic, decomposes to phosgene | Used as a source of phosgene in situ. |

| Triphosgene | Solid, relatively safe to handle | Requires activation (e.g., with a base) | Reaction with alcohol in the presence of a base (e.g., Na₂CO₃, pyridine) in an inert solvent (e.g., toluene) at low temperatures. google.comnih.gov |

Phosgenation Reactions

The primary and most conventional method for synthesizing this compound involves the reaction of p-(phenylazo)benzyl alcohol with phosgene (COCl₂). This process is typically conducted in an anhydrous solvent, such as toluene, under an inert atmosphere like nitrogen to prevent unwanted side reactions. Phosgene is a highly reactive and toxic gas, necessitating stringent safety protocols and specialized equipment for its handling. researchgate.net

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of p-(phenylazo)benzyl alcohol on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form the chloroformate. An excess of phosgene is often used to minimize the formation of the corresponding carbonate byproduct, which can occur if a second molecule of the alcohol reacts with the newly formed chloroformate. wenxuecity.com

The synthesis of the precursor, p-(phenylazo)benzyl alcohol, is a critical first step. It is typically prepared through the diazotization of p-aminobenzyl alcohol using nitrous acid (HNO₂) under acidic conditions, followed by a coupling reaction with a phenyl derivative like phenol.

Alternative Reagents for Chloroformate Synthesis (e.g., Triphosgene)

Given the hazardous nature of phosgene gas, alternative, safer reagents have been developed for the synthesis of chloroformates. Triphosgene, a solid and therefore more easily handled compound, serves as a common substitute for phosgene. google.com In the presence of a catalyst, such as dimethylformamide (DMF), triphosgene decomposes in situ to generate phosgene, which then reacts with the alcohol. google.com

The use of triphosgene offers a milder and more convenient method for preparing various alkyl and aryl chloroformates, including analogs of this compound. google.com The reaction is typically carried out in an organic solvent like toluene at low temperatures (e.g., 0°C) in the presence of a base, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. google.com This method has been successfully applied to the synthesis of benzyl chloroformate and phenyl chloroformate, demonstrating its applicability for structurally similar compounds. google.com

Another non-phosgene approach involves the use of carbon monoxide or carbonyl sulfide (B99878) as a carbonyl source. researchgate.net For instance, benzyl chloroformate has been synthesized by the chlorination of S-methyl O-benzyl carbonothioate (B8497899) with sulfuryl chloride. researchgate.net The carbonothioate precursor is prepared through the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by esterification. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction temperature, solvent, stoichiometry of reactants, and the choice of base or catalyst.

For phosgenation reactions, maintaining a low temperature, typically around 0°C, is essential to control the reactivity of phosgene and minimize side reactions. The order of addition of reagents can also significantly impact the yield. For example, in the synthesis of phenyl chloroformate, adding the sodium phenolate (B1203915) slurry to the phosgene solution resulted in a much higher yield compared to the reverse addition. google.com

In syntheses utilizing triphosgene, the choice of base and catalyst plays a significant role. Studies on the synthesis of various chloroformates have shown that bases like sodium carbonate and sodium bicarbonate, in conjunction with a catalyst like DMF, can lead to good conversion rates and selectivity. google.com The reaction time is also a critical factor, with reactions often stirred for several hours to ensure completion. google.com

The table below summarizes the reaction conditions for the synthesis of analogous chloroformates, providing insights into potential optimization strategies for this compound.

| Chloroformate | Reagent | Catalyst | Base | Solvent | Temperature | Yield |

| Phenyl Chloroformate | Triphosgene | DMF | Sodium Carbonate | Toluene | 0°C | 66% |

| Benzyl Chloroformate | Triphosgene | DMF | Sodium Bicarbonate | Toluene | 0°C | - |

| n-Octyl Chloroformate | Triphosgene | DMF | Sodium Carbonate | Toluene | 0°C | - |

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. A common method for purification is fractional distillation under reduced pressure. This technique is particularly important to avoid thermal decomposition of the chloroformate, which can occur at higher temperatures. The distillation is typically carried out at a temperature not exceeding 60°C. orgsyn.org

After distillation, the purity of the compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. For this compound, characteristic signals in the NMR spectrum would include aromatic and azo protons, while the FT-IR spectrum would show a strong carbonyl (C=O) stretch.

For analogous compounds, column chromatography on silica (B1680970) gel is another effective purification method. The choice of eluent is crucial for achieving good separation. For instance, a mixture of dichloromethane (B109758) and cyclohexane (B81311) has been used for the purification of a similar azobenzene derivative. rsc.org After chromatography, the solvent is removed under reduced pressure to yield the purified product.

It is also important to handle and store the purified this compound under anhydrous conditions, often under an inert gas like nitrogen, to prevent hydrolysis back to p-(phenylazo)benzyl alcohol and hydrochloric acid.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of p-(Phenylazo)benzyl chloroformate, providing detailed information about the hydrogen and carbon atomic environments.

Proton NMR spectroscopy of this compound provides specific data on the chemical environment of the hydrogen atoms within the molecule. The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and benzylic protons. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.4 and 8.0 ppm. The benzylic protons of the -CH₂- group are observed as a singlet further upfield, usually around 5.4 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.4 - 8.0 | Multiplet |

| Benzylic CH₂ | ~5.4 | Singlet |

This table is based on generalized chemical shift values for similar structural motifs and may not represent exact experimental data.

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbonyl carbon of the chloroformate group is characteristically found at the most downfield position, often above 150 ppm. The carbon atoms of the two aromatic rings resonate in the range of approximately 120 to 150 ppm. The benzylic carbon of the -CH₂- group typically appears in the region of 70-80 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | >150 |

| Aromatic C | 120 - 150 |

| Benzylic CH₂ | 70 - 80 |

This table is based on generalized chemical shift values for similar structural motifs and may not represent exact experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, within the aromatic rings, helping to delineate the spin systems of the two distinct phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the benzylic proton signal at ~5.4 ppm to the benzylic carbon signal around 70-80 ppm, and each aromatic proton to its corresponding carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. A strong and sharp absorption band is expected in the region of 1775-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the acid chloride in the chloroformate group. The N=N stretching vibration of the azo group typically appears in the 1400-1450 cm⁻¹ region, although it can sometimes be weak. The C-O stretching of the ester linkage would be observed in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| C=O (Chloroformate) | Stretch | 1775 - 1800 |

| N=N (Azo) | Stretch | 1400 - 1450 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | >3000 |

| C-Cl | Stretch | 600 - 800 |

This table is based on generalized vibrational frequencies for functional groups and may not represent exact experimental data.

Raman spectroscopy provides complementary information to FT-IR. The symmetric N=N stretching vibration of the azo group, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals. The C-Cl stretch would also be Raman active. This technique is particularly useful for observing non-polar or symmetric bonds that are weak or absent in the FT-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochromic Characterization

The photochromic nature of this compound is intrinsically linked to the azobenzene (B91143) moiety within its structure. This unit can exist in two distinct isomeric forms, a thermally stable trans (E) isomer and a metastable cis (Z) isomer. The reversible transformation between these two states, induced by light, forms the basis of its photochromic properties and can be extensively studied using UV-Vis spectroscopy.

The electronic absorption spectrum of this compound is dominated by the characteristic bands of the azobenzene chromophore. In its thermodynamically stable trans form, the compound typically exhibits a strong, high-energy absorption band in the ultraviolet region and a weaker band in the visible region.

π-π* Transition: A high-intensity absorption band is generally observed in the range of 320–350 nm. This band is attributed to the π-π* electronic transition of the conjugated diazene (B1210634) (-N=N-) system and the associated phenyl rings. The planarity of the trans isomer allows for efficient π-orbital overlap, resulting in a high molar extinction coefficient (ε) for this transition.

n-π* Transition: A much weaker, lower-energy absorption band corresponding to the n-π* transition is found in the visible region, typically around 440–450 nm. This transition involves the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to an antibonding π* orbital. In the trans isomer, this transition is symmetry-forbidden, leading to a very low molar extinction coefficient.

Upon conversion to the cis isomer, the planarity of the molecule is disrupted. This leads to significant changes in the absorption spectrum: the intensity of the π-π* band decreases, while the n-π* band gains intensity and becomes more prominent as the transition becomes symmetry-allowed. researchgate.net

Table 1: Typical UV-Vis Absorption Maxima for Azobenzene Isomers

| Isomer | Transition | Typical Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| trans | π-π | ~335 nm | High |

| trans | n-π | ~440 nm | Very Low (Symmetry-Forbidden) |

| cis | π-π | Blue-shifted | Lowered |

| cis | n-π | ~440 nm | Increased (Symmetry-Allowed) |

UV-Vis spectroscopy is the primary tool for monitoring the photoisomerization of this compound. When a solution of the trans isomer is irradiated with UV light of a wavelength that overlaps with its π-π* absorption band (e.g., 365 nm), a progressive conversion to the cis isomer occurs. researchgate.net

This transformation can be quantitatively tracked by recording the absorption spectra over time. Key observable changes include:

A significant decrease in the absorbance of the π-π* band (~335 nm).

A concurrent increase in the absorbance of the n-π* band (~440 nm).

The presence of one or more isosbestic points, which are specific wavelengths where the molar absorptivity of the trans and cis isomers are equal. The observation of sharp isosbestic points indicates a clean conversion between the two species without significant side reactions.

The reverse process, cis-to-trans isomerization, can be induced by irradiating the solution with visible light corresponding to the n-π* transition of the cis isomer (e.g., ~460 nm) or by thermal relaxation in the dark. researchgate.net This leads to the restoration of the initial spectrum of the pure trans isomer.

Table 2: Illustrative Spectral Changes During Trans-to-Cis Photoisomerization

| Irradiation Time (seconds) | Absorbance at ~335 nm (π-π) | Absorbance at ~440 nm (n-π) |

| 0 | 1.20 | 0.05 |

| 60 | 0.95 | 0.25 |

| 120 | 0.75 | 0.40 |

| 300 | 0.50 | 0.60 |

| 600 (Photostationary State) | 0.45 | 0.65 |

The kinetics of the reversible photoisomerization process can be described by pseudo-first-order rate constants for the forward (trans-to-cis, k_tc_) and reverse (cis-to-trans, k_ct_) reactions. nsf.gov These rates are dependent on the intensity and wavelength of the irradiation source. nih.gov

Under continuous irradiation at a specific wavelength, the system does not fully convert to one isomer but instead reaches a photostationary state (PSS). The PSS is a dynamic equilibrium where the rate of trans-to-cis conversion equals the rate of cis-to-trans conversion. nsf.govnih.gov The composition of the PSS (i.e., the ratio of [cis]/[trans] isomers) is dependent on the excitation wavelength and the absorption cross-sections of the two isomers at that wavelength.

For instance, irradiation with UV light (~365 nm) typically favors the formation of the cis isomer, resulting in a PSS rich in the cis form. Conversely, irradiation with visible light (~450 nm) shifts the equilibrium back towards the more stable trans isomer. mdpi.com The study of these kinetics is crucial for applications that require precise control over the isomeric ratio. acs.orged.gov

Mass Spectrometry

Mass spectrometry is an indispensable technique for the definitive structural confirmation of this compound, providing precise mass information and confirming its molecular integrity.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula (C₁₄H₁₁ClN₂O₂), the elemental composition can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass.

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ |

| Theoretical Exact Mass ([M]) | 286.05125 |

| Typical Experimental HRMS Result ([M+H]⁺) | 287.05853 |

| Mass Accuracy | < 5 ppm |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing this compound without causing significant fragmentation. nih.govmdpi.com This method typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

For this compound (molecular weight ~286.59 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the protonated molecule ([C₁₄H₁₁ClN₂O₂ + H]⁺ ≈ 287.06). The observation of a single, dominant peak for this species serves two key purposes:

Molecular Weight Confirmation: It validates the molecular weight of the synthesized compound.

Purity Assessment: The absence of other significant peaks suggests the sample is of high purity, free from starting materials, by-products, or degradation products.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful analytical technique that provides detailed information about the crystallographic structure of a material. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, it is possible to determine the arrangement of atoms, bond lengths, bond angles, and other key structural parameters.

While a specific single crystal X-ray diffraction study for this compound is not publicly available, the solid-state conformation can be inferred by examining the crystal structures of closely related compounds, such as substituted azobenzenes and benzyl (B1604629) chloroformate derivatives.

The benzyl chloroformate portion of the molecule also has preferred conformations. The orientation of the chloroformate group relative to the benzyl ring is crucial for its reactivity. In related structures, the benzylic C-O bond and the C=O bond of the chloroformate group tend to adopt a conformation that minimizes steric hindrance. Computational modeling of benzyl vinylogous derivatives suggests that the benzyl group and the adjacent functional groups have specific spatial arrangements to achieve the lowest energy state. arabjchem.org

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and shape. |

| Space Group | P2₁/c or Pca2₁ | Frequently observed space groups for centrosymmetric and non-centrosymmetric organic compounds, respectively. |

| Conformation | trans | Based on the known solid-state structures of azobenzene derivatives. pnas.orgmdpi.com |

This table is predictive and based on the analysis of structurally similar compounds in the absence of direct experimental data for this compound.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline phases of a bulk sample. It provides a fingerprint of the crystalline material, allowing for phase identification, purity assessment, and determination of unit cell parameters.

Although a specific powder diffraction pattern for this compound is not available in the literature, the general characteristics of PXRD patterns for related crystalline organic compounds can be discussed. A PXRD pattern of a pure, crystalline sample of this compound would be expected to show a series of sharp, well-defined peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure.

The analysis of PXRD data for other azobenzene-containing materials and organic compounds has been used to identify different crystalline polymorphs, which are different crystal structures of the same compound. nih.gov Polymorphism is a common phenomenon in organic molecules and can significantly affect physical properties such as melting point, solubility, and stability. It is plausible that this compound could also exhibit polymorphism, and PXRD would be the primary technique for its identification and characterization.

Furthermore, in situ PXRD studies on photo-responsive azobenzene cocrystals have demonstrated the ability to monitor structural changes during processes like photo-isomerization. rsc.org Such techniques could potentially be applied to this compound to study its solid-state reactivity and phase transitions.

Chemical Reactivity and Mechanistic Insights

Solvolysis Mechanisms and Kinetic Investigations

The solvolysis of chloroformate esters can proceed through different mechanistic pathways, primarily the associative addition-elimination pathway or a dissociative pathway involving a carbocation intermediate (SN1-like). For benzyl (B1604629) chloroformate and its derivatives, competing addition-elimination and solvolysis-decomposition (SN1) pathways are often observed. nih.gov The dominance of one pathway over the other is highly dependent on solvent properties and the nature of any substituents on the aromatic ring. nih.govmdpi.com

Kinetic studies, often analyzed using the extended Grunwald-Winstein equation (log(k/k₀) = lNT + mYCl), help elucidate these mechanisms. The sensitivity parameters l (to solvent nucleophilicity NT) and m (to solvent ionizing power YCl) provide insight into the nature of the transition state. For many aryl and primary alkyl chloroformates, solvolysis proceeds via a rate-determining addition step in an addition-elimination mechanism, characterized by high l values (e.g., ~1.6-1.7 for phenyl chloroformate) and moderate m values (e.g., ~0.5-0.6). mdpi.comrsc.orgnih.gov

Table 1: Comparative Grunwald-Winstein Parameters for Chloroformate Solvolysis at 25°C

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism |

|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination nih.gov |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | Addition-Elimination mdpi.com |

| Benzyl Chloroformate | 1.95 | 0.57 | Borderline; A-E in most solvents, SN1 in fluoroalcohols nih.govmdpi.com |

The stability of a benzyl cation intermediate is paramount in a dissociative (SN1) solvolysis mechanism. The phenyl group itself stabilizes an adjacent carbocation through resonance, delocalizing the positive charge onto the ortho and para positions of the aromatic ring. Substituents on the ring can further modulate this stability.

In reactions proceeding through a planar benzyl cation intermediate, any pre-existing stereochemistry at the benzylic carbon would be lost, leading to racemization. While p-(phenylazo)benzyl chloroformate itself is achiral, studies with chiral benzylic substrates show that the formation of a free, solvent-separated carbocation generally leads to a racemic mixture of products. The stability of the benzyl cation, even when transient, allows for attack by a nucleophile from either face with equal probability. Isomerization of the cation itself is not a major pathway for simple benzyl cations, but the potential for rearrangement exists in more complex systems, though it is not typically observed in the solvolysis of simple benzyl derivatives. researchgate.netcitedrive.com

Reactions Involving the Chloroformate Moiety

The chloroformate functional group is an acyl chloride derivative and is thus highly reactive toward nucleophiles. This reactivity is central to the primary application of this compound.

Benzyl chloroformate (Cbz-Cl) is a classic reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group for amines. wikipedia.orgcommonorganicchemistry.com This protection strategy is fundamental in peptide synthesis and general organic synthesis to render an amine temporarily unreactive. wikipedia.orgorganic-chemistry.org this compound is an analogue of Cbz-Cl and functions similarly. It reacts with primary or secondary amines, typically in the presence of a base, to form a stable carbamate (B1207046). youtube.com

The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to yield the protonated carbamate, which is then neutralized by the base. youtube.com The resulting p-(phenylazo)benzyloxycarbonyl group suppresses the nucleophilicity and basicity of the amine. wikipedia.org

Beyond simple amines, this compound can react with a variety of nucleophiles to form carbamate or carbonate linkages. The general reaction involves the displacement of the chloride by a nucleophile.

Table 2: General Reactions of this compound with Nucleophiles

| Nucleophile (Nu-H) | Product Type | General Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Carbamate | Aqueous base (e.g., Na₂CO₃, NaOH) or organic base (e.g., pyridine (B92270), Et₃N) in an organic solvent. nih.govchemicalforums.com |

| Amino Acids | N-Protected Amino Acid | Aqueous base (e.g., NaOH, Na₂CO₃) to deprotonate the amino group. orgsyn.orgresearchgate.net |

| Alcohols (ROH) | Carbonate | Typically requires a strong base (e.g., pyridine) to deprotonate the alcohol. |

The formation of these linkages is a robust and widely utilized transformation in organic synthesis. The choice of base and solvent is crucial for optimizing the reaction and minimizing side reactions, such as the hydrolysis of the chloroformate. noaa.govrutgers.edu

Reactivity with Alcohol and Thiol Nucleophiles

The reactivity of this compound with nucleophiles such as alcohols and thiols is primarily governed by the chloroformate functional group, which acts as an excellent leaving group. The reaction proceeds via nucleophilic acyl substitution. The mechanism for these reactions can, however, vary depending on the reaction conditions, particularly the solvent. Studies on analogous compounds, such as benzyl chloroformate and p-nitrobenzyl chloroformate, provide significant insight into the operative pathways. lookchemmall.comnih.gov

For this compound, the presence of the electron-withdrawing p-phenylazo group on the benzyl ring significantly influences the reaction mechanism. This substituent disfavors the formation of a benzyl carbocation, which would be required for a dissociative S_N1-type mechanism. Instead, it promotes a bimolecular, associative pathway.

In reactions with alcohols (solvolysis), the mechanism is consistent with an addition-elimination pathway where the solvent molecule acts as the nucleophile. nih.gov The first step involves the nucleophilic attack of the alcohol on the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This step is typically the rate-determining step. The intermediate then collapses, expelling a chloride ion to form the corresponding carbonate ester.

The general reaction is as follows: R-OH + p-(Ph-N=N-C₆H₄)-CH₂-O-CO-Cl → p-(Ph-N=N-C₆H₄)-CH₂-O-CO-OR + HCl

Thiol nucleophiles, being generally more nucleophilic than their alcohol counterparts due to their softer nature and the higher polarizability of sulfur, are expected to react more rapidly under similar conditions. The reaction with a thiol (R-SH) would yield a thiocarbonate S-ester.

The reaction mechanism is influenced by solvent polarity and nucleophilicity. In highly nucleophilic solvents, the associative addition-elimination mechanism is dominant. However, in solvents with low nucleophilicity and high ionizing power (like fluoroalcohols), related compounds like benzyl chloroformate can exhibit a shift towards an S_N1-like mechanism involving the formation of a carbocation intermediate after the loss of carbon dioxide. nih.gov For this compound, the electron-withdrawing nature of the azo group makes this S_N1 pathway less favorable compared to unsubstituted benzyl chloroformate.

Kinetic studies on p-nitrobenzyl chloroformate, a compound with a similarly strong electron-withdrawing group, show a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power, which strongly supports the rate-determining addition step of an addition-elimination mechanism. lookchemmall.comnih.gov

| Nucleophile Type | Expected Product | Dominant Mechanism | Key Influencing Factors |

|---|---|---|---|

| Alcohols (e.g., Ethanol) | Alkyl p-(phenylazo)benzyl carbonate | Addition-Elimination | Solvent nucleophilicity, Steric hindrance |

| Thiols (e.g., Ethanethiol) | S-Alkyl p-(phenylazo)benzyl thiocarbonate | Addition-Elimination | Higher nucleophilicity of thiol leads to faster rates |

Photochemical Reactions Beyond Isomerization

The photochemistry of this compound is dominated by the azobenzene (B91143) chromophore. While the most prominent photochemical reaction of azobenzenes is the reversible trans-cis isomerization, other photochemical pathways, including photoreduction, photobleaching, and the generation of radical species, can also occur under specific conditions. rsc.org These reactions are of interest for understanding the stability and potential degradation pathways of the molecule upon exposure to light.

Photoreduction and Photobleaching Phenomena

Photoreduction of the azo group is a known reaction pathway for azobenzene and its derivatives, often competing with photoisomerization. rsc.org This process typically involves the abstraction of hydrogen atoms from a suitable donor, such as the solvent or other molecules present in the system, by the excited state of the azobenzene moiety. The reaction leads to the formation of a hydrazobenzyl derivative.

The general pathway can be represented as: p-(Ph-N=N-C₆H₄)-R --(hν, H-donor)--> p-(Ph-NH-NH-C₆H₄)-R

This reduction process leads to a loss of the characteristic color of the azo compound, a phenomenon known as photobleaching. The efficiency of photoreduction is highly dependent on the reaction environment, including the nature of the solvent and the presence of oxygen, which can quench the excited state or re-oxidize the reduced product. nih.gov

While azobenzene-based photoswitches are often valued for their high resistance to photobleaching, allowing for many isomerization cycles, photodegradation can still occur, particularly under prolonged irradiation or in the presence of reactive species. nih.govrsc.org For this compound, the stability of the chloroformate group must also be considered, as photochemical conditions might potentially induce its degradation, although the primary photochemical activity resides in the azo moiety.

Photo-induced Generation of Radical Species

The generation of radical species from azobenzene derivatives upon irradiation is less common than photoisomerization but can be a significant process under certain energetic conditions. The N=N double bond is robust, and its homolytic cleavage to form two arylaminyl radicals requires significant energy. Typically, the energy of UV or visible light used for isomerization is insufficient to cause efficient bond scission.

However, irradiation with higher energy UV light can potentially lead to the homolysis of the C-N bonds or, less commonly, the N=N bond. The primary photochemical event is the population of excited singlet (S₁) and triplet (T₁) states. While these excited states primarily lead to isomerization, they are also more reactive than the ground state and could, in principle, initiate radical reactions through intermolecular processes like hydrogen abstraction, as seen in photoreduction.

The chloroformate group itself is not a chromophore in the visible region, but the benzyl position is susceptible to radical formation. If the excited azobenzene moiety could act as an intramolecular photosensitizer, it might facilitate the homolytic cleavage of the benzylic C-O bond, although this is speculative without direct experimental evidence. Such a cleavage would generate a p-(phenylazo)benzyl radical and a chloroformyl radical.

| Photochemical Process | Description | Resulting Species/Product | Governing Conditions |

|---|---|---|---|

| Photoreduction | Reduction of the azo (N=N) group. | Hydrazobenzyl derivative | Presence of a hydrogen donor, absence of oxygen |

| Photobleaching | Loss of color due to chemical transformation of the chromophore. | Reduced or degraded products | Prolonged irradiation, reactive environment |

| Radical Generation | Homolytic cleavage of covalent bonds to form radical species. | Arylaminyl or benzyl radicals (hypothetical) | High-energy irradiation, specific sensitizers |

Structure Property Relationships in Azobenzene Chloroformate Systems

Conformational Dynamics and Photoisomerization Efficiency

The defining feature of azobenzene-containing molecules is their ability to undergo reversible isomerization between the more stable trans (E) and the less stable cis (Z) forms upon light irradiation. beilstein-journals.orgmdpi.com This process is accompanied by significant changes in molecular geometry, dipole moment, and absorption spectra. beilstein-journals.org The distance between the 4 and 4' carbons of the azobenzene (B91143) unit, for instance, decreases from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis isomer. beilstein-journals.org The trans isomer is nearly planar and has a low dipole moment, while the cis isomer has a bent geometry and a significant dipole moment of about 3.0 D. beilstein-journals.orgrsc.org

The photoisomerization from trans to cis is typically induced by UV light (around 320–350 nm), while the reverse process can be triggered by visible light (400–450 nm) or heat. beilstein-journals.org The efficiency of this photoswitching is a critical parameter for the development of light-responsive materials and molecular machines. nih.govpnas.org

The nature and position of substituents on the azobenzene rings profoundly influence the kinetics and efficiency of the trans-cis isomerization. Both steric and electronic factors play a crucial role in determining the energy barrier for isomerization and the stability of the respective isomers. beilstein-journals.orgnih.gov

Electron-withdrawing groups, such as the nitro group (-NO2) or the azo group (-N=N-) itself, can impact the electronic transitions of the azobenzene core. nih.gov For instance, the azo group is described as being both electron-withdrawing and sterically bulky. Electron-withdrawing substituents generally have a retarding effect on the rate of isomerization. nih.gov Theoretical studies on fluorine-substituted azobenzene derivatives have shown that fluorine substitution at different ortho-positions can significantly affect the molecular orbital distribution of the E isomer, which in turn influences the n → π* transition. rsc.org Further para-substitution with electron-donating or electron-withdrawing groups can tune the energy levels of the molecular orbitals. rsc.org

Steric hindrance, particularly from bulky substituents in the ortho positions, can distort the planarity of the azobenzene molecule. nih.gov This distortion can influence the thermal relaxation time of the cis isomer back to the more stable trans form. nih.gov For example, ortho-substituted azobenzenes often exhibit significantly longer thermal relaxation times for the cis isomer. nih.gov

The molecular environment surrounding the azobenzene unit significantly impacts its photoresponsive behavior. nih.govmdpi.com Factors such as solvent polarity, confinement within host-guest complexes, and aggregation state can alter the rate and efficiency of photoisomerization. rsc.orgnih.govmdpi.com

In solution, the polarity of the solvent can affect the kinetics of the trans-to-cis photoisomerization. mdpi.com For example, the photoisomerization rate of an azobenzene derivative was found to be nearly an order of magnitude lower in a thin film compared to in solution, indicating that a confined environment suppresses photoisomerization. mdpi.com The cis isomer, being more polar than the trans isomer, interacts more favorably with polar environments and exhibits higher solubility in polar solvents like water. rsc.org

Confinement within molecular cages or other host structures can have a profound effect on the switching behavior of azobenzenes. nih.govpnas.org The restricted space can either hinder or, in some cases, facilitate the isomerization process. nih.govpnas.org For instance, the photoisomerization of some azobenzenes that is not observed in the crystalline state can be enabled when encapsulated within a molecular cage. pnas.org The flexibility of the host structure is also a critical factor in accommodating the geometric changes that occur during isomerization. pnas.org

Impact of Chloroformate Linkage on Overall Molecular Architecture

The chloroformate group serves as a key reactive site, particularly for reactions with nucleophiles like amines to form carbamates. This reactivity is fundamental to its use as a protecting group in organic synthesis, for instance in peptide synthesis where it is used to protect amine functionalities. wikipedia.org The reaction proceeds through the formation of a covalent bond with the amine, effectively masking its nucleophilic and basic properties. The presence of the phenylazo group can further modulate the reactivity of the chloroformate by exerting electronic effects.

Role of Azo and Chloroformate Groups in Supramolecular Assembly

Both the azo and chloroformate groups can participate in non-covalent interactions that drive supramolecular assembly. The ability of azobenzene derivatives to form ordered structures is well-documented and is influenced by the planarity of the trans isomer, which facilitates π-π stacking interactions. rsc.orgmagtech.com.cnrsc.org

The chloroformate group, while primarily known for its covalent reactivity, can also engage in intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor. The presence of both the photo-switchable azo unit and the reactive chloroformate group within the same molecule offers possibilities for creating complex, stimuli-responsive supramolecular systems. The photo-induced changes in the azobenzene moiety can be used to modulate the accessibility or reactivity of the chloroformate group, leading to light-controlled chemical transformations within a supramolecular assembly.

Advanced Applications in Functional Materials

Photoresponsive Polymers and Macromolecular Systems

The incorporation of p-(phenylazo)benzyl chloroformate into polymer chains imparts them with the ability to undergo reversible conformational changes upon exposure to light, leading to macroscopic alterations in their physical and chemical properties. specificpolymers.com This photoresponsivity is at the heart of its application in a diverse array of polymeric systems.

Utilization as Polymerizable Monomers

While direct polymerization of this compound is not a common strategy, its chloroformate group serves as a highly efficient site for post-polymerization modification. Polymers bearing nucleophilic functional groups, such as hydroxyl or amine moieties, can be readily functionalized with this compound. This approach allows for the precise introduction of the photoresponsive azobenzene (B91143) unit onto a pre-existing polymer backbone, creating a photo-switchable material. This method offers versatility in designing a wide range of photoresponsive polymers with tailored properties.

Synthesis of Photo-Triggered Polymeric Architectures

The synthesis of complex, photo-triggered polymeric architectures is a key area where this compound demonstrates its utility. By reacting with multifunctional polymers, it can act as a linker to create photoresponsive block copolymers, graft copolymers, and star-shaped polymers. These architectures can undergo significant changes in their self-assembled structures in response to light, leading to the formation or disruption of micelles, vesicles, and other nano-assemblies. nih.gov This light-triggered control over macromolecular assembly is crucial for applications such as controlled release systems and smart coatings.

Fabrication of Photoresponsive Hydrogels and Colloidal Systems

Photoresponsive hydrogels, which exhibit light-induced swelling or shrinking behavior, are a significant class of smart materials. nih.govresearchgate.net this compound can be employed as a crosslinking agent or as a functional pendant group in the fabrication of these hydrogels. When incorporated into the hydrogel network, the photoisomerization of the azobenzene moiety from the trans to the cis form upon UV irradiation leads to a change in the polarity and steric hindrance within the network. researchgate.netresearchgate.net This molecular-level change translates to a macroscopic volume change of the hydrogel, enabling the controlled release of encapsulated molecules or the modulation of the material's mechanical properties. nih.gov Similarly, in colloidal systems, the modification of particle surfaces with this compound can induce light-controlled aggregation or dispersion of the colloids.

| Application Area | Role of this compound | Resulting Photoresponsive Behavior |

| Photoresponsive Hydrogels | Crosslinking agent or functional pendant group | Light-induced swelling/shrinking, controlled release |

| Colloidal Systems | Surface modifying agent | Light-controlled aggregation/dispersion |

Development of Molecularly Imprinted Polymers (MIPs) for Photo-Controlled Recognition

Molecularly imprinted polymers (MIPs) are synthetic receptors with binding sites tailored for a specific target molecule. nih.gov The integration of photoresponsive units like azobenzene into MIPs allows for the external regulation of their binding and release capabilities. By incorporating this compound into the polymer matrix of an MIP, the photoisomerization of the azobenzene group can be used to alter the shape and binding affinity of the imprinted cavity. This "photo-switching" of recognition sites enables the development of smart sensors and separation systems where the binding and release of the target molecule can be precisely controlled by light. researchgate.netnih.gov

Liquid Crystalline Materials and Optical Devices

The rod-like structure of the azobenzene unit in this compound makes it an excellent candidate for the design of liquid crystalline materials. These materials combine the fluid properties of liquids with the long-range orientational order of crystals, making them ideal for applications in optical devices.

Design Principles for Azobenzene-Based Liquid Crystals

The design of azobenzene-based liquid crystals hinges on several key principles. The azobenzene core provides the necessary rigid, anisotropic molecular shape (mesogenic character) required for the formation of liquid crystalline phases. rsc.orgmdpi.com The terminal groups attached to the azobenzene core play a crucial role in determining the specific liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. rsc.org The reversible trans-cis photoisomerization of the azobenzene unit is the key to their photoresponsive behavior. optica.org In the elongated trans state, the molecules tend to align, favoring the liquid crystalline phase. Upon irradiation with UV light, the isomerization to the bent cis form disrupts this alignment, leading to a phase transition to an isotropic liquid. This process is often reversible with visible light or heat. mdpi.comoptica.org By incorporating this compound into liquid crystalline polymers or as a dopant in low molecular weight liquid crystal mixtures, it is possible to create materials whose optical properties, such as birefringence and refractive index, can be modulated by light. This forms the basis for their use in optical switching, data storage, and display technologies. optica.orgccspublishing.org.cn

| Design Principle | Role in Azobenzene-Based Liquid Crystals |

| Anisotropic Molecular Shape | The rigid, rod-like structure of the azobenzene core promotes the formation of ordered liquid crystalline phases. |

| Terminal Groups | Influence the specific type of liquid crystalline phase (nematic, smectic) and its thermal stability. |

| Photoisomerization | The reversible trans-cis isomerization allows for light-induced disruption and reformation of the liquid crystalline order, enabling optical switching. |

Exploration of Nonlinear Optical (NLO) Properties

Materials containing azobenzene derivatives, such as those synthesized from this compound, have been a major focus of research for their significant nonlinear optical (NLO) properties. These properties arise from the interaction of the material with the strong electromagnetic fields of intense laser light, leading to phenomena like second-harmonic generation (SHG), where the frequency of the light is doubled.

The NLO response in these molecules is rooted in their electronic structure. The azobenzene unit acts as a π-conjugated bridge connecting a donor and an acceptor group (a "push-pull" system). This asymmetry in electron distribution leads to a large molecular hyperpolarizability (β), which is a measure of the molecule's second-order NLO activity. When these chromophores are incorporated into a polymer and aligned in a non-centrosymmetric fashion (e.g., through electric-field poling), the individual molecular responses add up, resulting in a macroscopic material with a large second-order NLO susceptibility (χ⁽²⁾).

The photoisomerization of the azo-dye component can be induced by a two-photon absorption process, allowing for the precise manipulation of the material's NLO properties within a very small volume. optica.org This localized change in the chromophores' orientation and, consequently, the material's SHG efficiency, is a foundational principle for various optical applications. optica.orgresearchgate.net

Table 1: Key Parameters in the Evaluation of NLO Chromophores

| Parameter | Symbol | Description | Relevance to p-(Phenylazo)benzyl Moiety |

| First Hyperpolarizability | β | A molecular property that quantifies the second-order NLO response of a single molecule. | The donor-π-acceptor structure of the azobenzene unit results in a significant β value. |

| Second-Order NLO Susceptibility | χ⁽²⁾ | A macroscopic property of a material describing its bulk second-order NLO response. | Achieved by aligning chromophores derived from this compound within a polymer matrix. |

| Second-Harmonic Generation (SHG) | - | The generation of light with a doubled frequency (half the wavelength) upon interaction with an NLO material. | A key effect observed in poled polymers containing the azobenzene chromophore, used for frequency conversion. |

| Two-Photon Absorption (TPA) | - | The simultaneous absorption of two photons to excite the molecule to a higher energy state. | Allows for the use of lower-energy near-infrared light to induce photoisomerization and spatially control NLO properties. optica.org |

Applications in Optical Switching and Information Storage

The most prominent feature of the azobenzene group is its ability to undergo reversible photoisomerization between two distinct geometric forms: a thermally stable trans isomer and a metastable cis isomer. beilstein-journals.org This transformation forms the basis for its use in optical switching and high-density information storage. optica.orgresearchgate.net

The process is controlled by specific wavelengths of light:

Writing: Irradiation with UV or specific visible light (e.g., ~365 nm) triggers a π→π* transition, causing the elongated, planar trans isomer to convert to the bent, less-stable cis isomer.

Erasing: The molecule can revert to the trans form either through thermal relaxation over time or by irradiating with a different wavelength of visible light (e.g., >420 nm), which induces an n→π* transition in the cis isomer. beilstein-journals.org

This reversible switching between two states with different geometries, absorption spectra, and refractive indices allows for the encoding of binary information (0s and 1s). In materials like azobenzene-containing polymers, this isomerization can be used to write and erase data. researchgate.net For instance, a focused laser can induce trans-to-cis isomerization in a localized spot, changing its optical properties. This change can be "read" by a lower-power laser. The data can be erased by heating the material or by using a different wavelength of light to reverse the isomerization, making the storage medium rewritable. optica.orgresearchgate.net

Table 2: Comparison of trans- and cis-Azobenzene Isomer Properties

| Property | trans-Azobenzene | cis-Azobenzene | Implication for Optical Storage |

| Thermodynamic Stability | More stable | Less stable (metastable) | The trans form represents a stable baseline state, while the cis form is a temporary "switched" state. |

| Molecular Shape | Elongated, nearly planar | Bent, non-planar | The significant change in shape alters local material properties like refractive index and birefringence. |

| UV-Vis Absorption (π→π) | Strong absorption at ~320-350 nm | Weaker absorption at ~320-350 nm | Allows for selective excitation to induce the trans → cis switch using UV light. |

| UV-Vis Absorption (n→π) | Very weak, often obscured | Distinct, weak absorption at ~440 nm | Allows for selective excitation to induce the cis → trans switch using visible light. |

| Dipole Moment | Low (near zero for symmetric azobenzene) | Significant (non-zero) | The change in polarity can be harnessed in liquid crystal or poled polymer systems. |

Chromogenic and Chemo-Sensing Reagents

The unique combination of a highly reactive functional group (chloroformate) and a photoresponsive chromophore (phenylazo) makes this compound and its derivatives excellent candidates for developing advanced sensing systems.

Design of Chromogenic Substrates for Chemical Sensing

A chromogenic substrate is a compound that undergoes a distinct color change in the presence of a specific analyte. This compound is well-suited for this purpose, particularly for detecting nucleophilic species like primary and secondary amines.

The sensing mechanism is based on a chemical reaction. The chloroformate group (-O-CO-Cl) is highly electrophilic and reacts readily with nucleophiles. When an amine analyte is introduced, it attacks the carbonyl carbon of the chloroformate, displacing the chloride ion and forming a stable carbamate (B1207046) linkage. This reaction covalently attaches the analyte to the p-(phenylazo)benzyl chromophore. The formation of this new molecule alters the electronic environment of the azobenzene system, causing a shift in its maximum absorption wavelength (λ_max) and resulting in a visible color change. The azo group's electron-withdrawing nature enhances the electrophilicity at the carbonyl carbon, potentially accelerating the reaction.

This principle allows for the design of simple colorimetric tests for the presence and concentration of specific analytes, where the intensity of the color change is proportional to the amount of analyte that has reacted.

Photo-Controlled Sensing Mechanisms

A more sophisticated application involves using the photoisomerization of the azobenzene unit to control the sensing event itself. This creates a "smart" sensor that can be turned on and off with light. The mechanism relies on the different binding affinities of the trans and cis isomers for a target analyte. researchgate.netacs.org

The process can be designed as follows:

"Off" State: In one isomeric form (e.g., the trans isomer), the molecule's conformation sterically hinders or electronically disfavors binding with a target analyte. The sensor is inactive.

Activation (Turning "On"): Upon irradiation with a specific wavelength of light (e.g., UV light), the molecule switches to the other isomer (the cis isomer). The new geometry unmasks a binding site or creates a conformation with a high affinity for the analyte. The sensor is now active and can bind to the target, producing a signal (e.g., fluorescence or color change).

Deactivation (Turning "Off"): By removing the light source and allowing for thermal relaxation, or by irradiating with a second wavelength of light (e.g., visible light), the molecule reverts to its original, non-binding isomer, releasing the analyte and turning the sensor off. acs.org

This ability to remotely control a chemical recognition event with light is highly desirable for applications requiring precise spatial and temporal control over sensing. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in probing the intricacies of p-(phenylazo)benzyl chloroformate's electronic structure and predicting its spectroscopic parameters. These calculations provide a static, ground-state perspective of the molecule.

Electronic structure analysis provides a map of the electron distribution within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. The nitrogen-nitrogen double bond and the aromatic rings are regions of high electron density, while the chloroformate group is an electron-withdrawing region.

Table 1: Predicted Structural Parameters of trans-p-(Phenylazo)benzyl Chloroformate This table presents a selection of predicted bond lengths and dihedral angles for the optimized geometry of the molecule, based on DFT calculations.

| Parameter | Value |

|---|---|

| N=N Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.43 Å |

| Phenyl C-C Bond Length (avg.) | ~1.40 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C=O (carbonyl) Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-N=N-C Dihedral Angle | ~180° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of this compound. The HOMO is primarily localized on the azobenzene (B91143) moiety, specifically the π-system of the phenyl rings and the n-orbitals of the nitrogen atoms. The LUMO is also predominantly centered on the azobenzene unit, specifically its π* anti-bonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. For this compound, this gap is in the visible region of the electromagnetic spectrum, which is responsible for its characteristic color. The primary electronic transitions responsible for the photoisomerization of the azobenzene core are the n→π* and π→π* transitions. The lower energy n→π* transition is typically forbidden but observable, while the higher energy π→π* transition is strongly allowed.

Table 2: Frontier Molecular Orbital Energies and Electronic Transitions This table outlines the calculated energies of the frontier orbitals and the nature of the principal electronic transitions.

| Parameter | Description | Approximate Energy |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap | Energy difference | 3.7 eV |

| n→π* Transition | Excitation from non-bonding orbital to anti-bonding π* orbital | ~450 nm |

| π→π* Transition | Excitation from bonding π orbital to anti-bonding π* orbital | ~350 nm |

Quantum chemical calculations can accurately predict various spectroscopic parameters. The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei aids in the interpretation of experimental NMR spectra, allowing for unambiguous assignment of signals to specific atoms within the molecule.

The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The characteristic vibrational frequencies for the N=N stretch, C-H stretches of the aromatic rings, and the C=O stretch of the chloroformate group can be predicted and compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data This table provides examples of predicted NMR chemical shifts and key vibrational frequencies.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 165-175 ppm |

| ¹H NMR | Aromatic Proton Chemical Shifts | 7.2-8.0 ppm |

| IR Spectroscopy | N=N Stretch Vibrational Frequency | 1400-1450 cm⁻¹ |

| IR Spectroscopy | C=O Stretch Vibrational Frequency | 1750-1780 cm⁻¹ |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic evolution of the this compound molecule over time. These simulations solve Newton's equations of motion for the atoms, providing insights into conformational changes and reaction pathways.

A key feature of the azobenzene core is its ability to undergo reversible photoisomerization between the trans and cis forms. MD simulations, particularly when combined with quantum mechanical methods (QM/MM), can model this process. These simulations can trace the pathway of isomerization upon photoexcitation, which can occur via either a rotation or an inversion mechanism at the N=N double bond.

These simulations are also crucial for calculating the energy barriers associated with both the light-induced and thermally-induced isomerization processes. The energy barrier for the thermal cis-to-trans relaxation is a key parameter determining the stability of the cis isomer and the lifetime of the photo-switched state.

Table 4: Simulated Photoisomerization Parameters This table presents typical energy barriers associated with the isomerization process of the azobenzene moiety.

| Process | Mechanism | Calculated Energy Barrier |

|---|---|---|

| trans → cis Photoisomerization | Rotation/Inversion | Varies with excited state |

| cis → trans Thermal Isomerization | Rotation | ~23 kcal/mol |

Characterization of Electronic Delocalization and Charge Transfer

The electronic landscape of this compound is characterized by significant delocalization and potential for intramolecular charge transfer, arising from the interplay between the phenylazo group and the benzyl (B1604629) chloroformate moiety.

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of electron delocalization through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is a key measure of the extent of delocalization.

For this compound, NBO analysis would be expected to reveal significant π-π* interactions within the phenylazo system, contributing to its characteristic electronic absorption and photoisomerization capabilities. The phenylazo group acts as a strong chromophore due to the extended conjugation across the two phenyl rings and the central -N=N- double bond. Furthermore, interactions involving the lone pairs of the oxygen and chlorine atoms in the chloroformate group and the antibonding orbitals of adjacent sigma bonds would also be prominent.

Table 1: Hypothetical NBO Analysis for Key Interactions in this compound This table is illustrative and not based on direct experimental or computational data for the specific compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(N=N) | π(C=C)phenyl | ~20-30 | π-conjugation |

| LP(O)carbonyl | σ(C-Cl) | ~5-10 | Hyperconjugation |

| LP(Cl) | σ(C-O) | ~1-5 | Hyperconjugation |

| π(C=C)phenyl | π(N=N) | ~15-25 | π-conjugation |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the azo group (-N=N-) and the oxygen atoms of the chloroformate group, making these sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon of the chloroformate group would exhibit a significant positive potential, highlighting its susceptibility to nucleophilic attack, which is a key feature of its reactivity. The phenyl rings would show a more complex potential distribution due to the delocalized π-system.

Theoretical Prediction of Nonlinear Optical Properties (Hyperpolarizability, Polarizability, Dipole Moment)

Azobenzene derivatives are known for their significant nonlinear optical (NLO) properties, which arise from their extended π-conjugated systems and the potential for large changes in dipole moment upon electronic excitation. researchgate.net The key parameters that quantify these properties are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict these properties. For this compound, the presence of the phenylazo group, which can act as both an electron-donating and electron-withdrawing system depending on the substitution pattern, suggests that it could possess interesting NLO properties. The chloroformate group, being electron-withdrawing, would further influence the intramolecular charge transfer characteristics.

While specific calculated values for this compound are not available, Table 2 provides a representative set of theoretical NLO data for a generic push-pull azobenzene derivative, illustrating the type of information obtained from such calculations. Push-pull systems, which contain both electron-donating and electron-withdrawing groups, often exhibit enhanced hyperpolarizabilities. kpfu.ru

Table 2: Representative Theoretical NLO Properties for a Push-Pull Azobenzene Derivative This table is illustrative and not based on direct experimental or computational data for this compound.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~5 - 10 Debye |

| Mean Polarizability (α) | ~300 - 400 a.u. |

| First Hyperpolarizability (β) | ~1000 - 5000 a.u. |

Reaction Mechanism Modeling and Transition State Analysis

The chloroformate group is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. Computational modeling can be employed to elucidate the reaction mechanisms and to characterize the transition states involved. For this compound, a primary reaction of interest would be its solvolysis.

Studies on the solvolysis of similar compounds, such as benzyl chloroformate and other substituted chloroformates, suggest that the reaction can proceed through different mechanisms depending on the solvent and the nature of the substituents. koreascience.krnih.gov The two primary competing mechanisms are a stepwise associative addition-elimination (ANDN) pathway and a dissociative SN1-type pathway.